molecular formula C22H24N6O2S B10911217 2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(2-methoxyphenyl)hydrazinecarbothioamide

2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(2-methoxyphenyl)hydrazinecarbothioamide

Cat. No.: B10911217
M. Wt: 436.5 g/mol
InChI Key: HEKVGEQRHNGQKQ-UHFFFAOYSA-N
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Description

2-[(3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N~1~-(2-methoxyphenyl)-1-hydrazinecarbothioamide is a complex organic compound with significant potential in various scientific fields. This compound belongs to the class of pyrazolo[3,4-b]pyridines, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 2-[(3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N~1~-(2-methoxyphenyl)-1-hydrazinecarbothioamide typically involves multiple steps. The initial step often includes the formation of the pyrazolo[3,4-b]pyridine core, which can be achieved through the cyclization of appropriate precursors such as α,β-unsaturated ketones or 1,3-dicarbonyl compounds .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-[(3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N~1~-(2-methoxyphenyl)-1-hydrazinecarbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to fit into the binding pockets of these targets, leading to its biological effects .

Comparison with Similar Compounds

Compared to other pyrazolo[3,4-b]pyridine derivatives, 2-[(3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N~1~-(2-methoxyphenyl)-1-hydrazinecarbothioamide is unique due to its specific substituents, which confer distinct biological activities and chemical properties. Similar compounds include:

These compounds share the pyrazolo[3,4-b]pyridine core but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C22H24N6O2S

Molecular Weight

436.5 g/mol

IUPAC Name

1-[(3,6-dicyclopropyl-1-methylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]-3-(2-methoxyphenyl)thiourea

InChI

InChI=1S/C22H24N6O2S/c1-28-20-18(19(27-28)13-9-10-13)14(11-16(23-20)12-7-8-12)21(29)25-26-22(31)24-15-5-3-4-6-17(15)30-2/h3-6,11-13H,7-10H2,1-2H3,(H,25,29)(H2,24,26,31)

InChI Key

HEKVGEQRHNGQKQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CC(=N2)C3CC3)C(=O)NNC(=S)NC4=CC=CC=C4OC)C(=N1)C5CC5

Origin of Product

United States

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